molecular formula C26H24N2O2S B4825022 3,3'-thiobis(N-2-naphthylpropanamide)

3,3'-thiobis(N-2-naphthylpropanamide)

Cat. No.: B4825022
M. Wt: 428.5 g/mol
InChI Key: CEDUNDGRCDNARL-UHFFFAOYSA-N
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Description

3,3'-Thiobis(N-2-naphthylpropanamide) is a sulfur-linked dimeric compound composed of two N-2-naphthylpropanamide units connected via a thioether (-S-) bridge at the 3,3' positions. Its molecular formula is C₂₆H₂₂N₂O₂S, with a calculated molecular weight of 428.5 g/mol.

Properties

IUPAC Name

N-naphthalen-2-yl-3-[3-(naphthalen-2-ylamino)-3-oxopropyl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2S/c29-25(27-23-11-9-19-5-1-3-7-21(19)17-23)13-15-31-16-14-26(30)28-24-12-10-20-6-2-4-8-22(20)18-24/h1-12,17-18H,13-16H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDUNDGRCDNARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCSCCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct information on 3,3'-thiobis(N-2-naphthylpropanamide). However, comparisons can be drawn with structurally analogous compounds (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
3,3'-Thiobis(N-2-naphthylpropanamide) C₂₆H₂₂N₂O₂S 428.5 Thioether, amide, naphthyl Dimeric, bulky aromatic groups
3-[(2-Fluorophenyl)thio]propanamide [] C₉H₁₀FNOS 199.24 Thioether, amide, fluorophenyl Monomeric, smaller aromatic group
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol [] C₁₈H₂₀NOS 298.4 Thiophene, naphthol, methylamino Branched chain, heteroaromatic

Key Observations:

Molecular Weight and Solubility: The dimeric structure of 3,3'-thiobis(N-2-naphthylpropanamide) results in a significantly higher molecular weight (~428.5 g/mol) compared to monomeric analogs like 3-[(2-fluorophenyl)thio]propanamide (199.24 g/mol) . This suggests lower solubility in polar solvents due to increased hydrophobicity from naphthyl groups.

The thioether linkage in both the target compound and 3-[(2-fluorophenyl)thio]propanamide may confer similar stability against hydrolysis but differ in electronic effects due to aromatic substituents .

Synthetic Challenges: emphasizes the need for high-purity monomers (e.g., 3-chloro-N-phenyl-phthalimide) in polyimide synthesis . By analogy, synthesizing 3,3'-thiobis(N-2-naphthylpropanamide) likely requires stringent purification to remove unreacted monomers or sulfur-containing byproducts.

Its dimeric structure could enhance thermal stability in materials science applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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